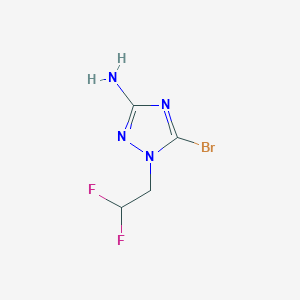![molecular formula C16H26N4O4 B13207874 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Coupling of the Piperidine and Triazole Rings: The piperidine and triazole rings are coupled together using appropriate linkers and coupling agents.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities.
Analyse Chemischer Reaktionen
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions to reveal the free amine group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis and substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester: Features a piperidine ring and a carboxylic acid ester group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Contains a boronic acid group and a tetrahydropyridine ring.
The uniqueness of this compound lies in its combination of the piperidine and triazole rings, along with the carboxylic acid functionality, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H26N4O4 |
|---|---|
Molekulargewicht |
338.40 g/mol |
IUPAC-Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H26N4O4/c1-5-6-12-13(14(21)22)17-18-20(12)11-7-9-19(10-8-11)15(23)24-16(2,3)4/h11H,5-10H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
FWTXWNBXYPPLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


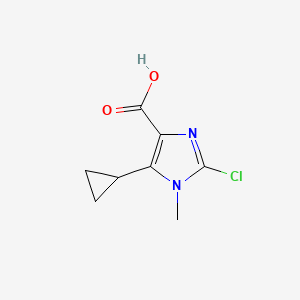

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
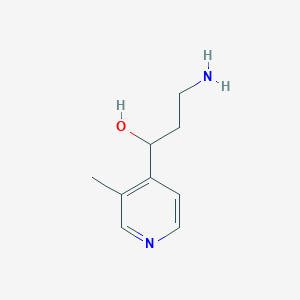
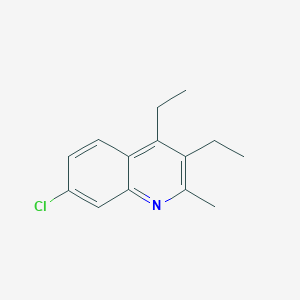
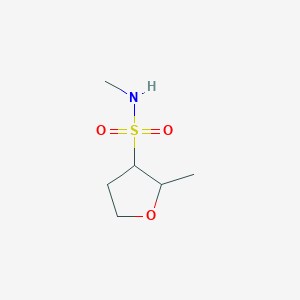
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
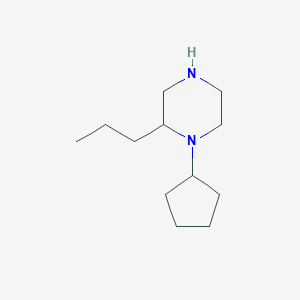
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
